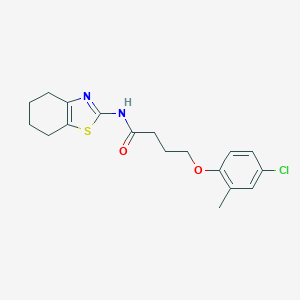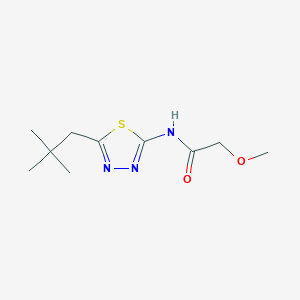![molecular formula C31H31FN2O4 B216337 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has also been used for scientific research purposes due to its potential to enhance athletic performance.
Wirkmechanismus
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 acts as a PPARδ agonist, which means that it binds to and activates the PPARδ receptor. This activation leads to an increase in the expression of genes involved in lipid metabolism and energy expenditure, resulting in an increase in the use of stored fat as an energy source. It also leads to an increase in the expression of genes involved in mitochondrial biogenesis, which may contribute to the enhanced endurance performance observed in some studies.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation, improve glucose tolerance, and reduce inflammation. In human studies, it has been shown to increase endurance performance and improve lipid profile. However, the long-term effects of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 in scientific research is its specificity for PPARδ activation, which allows for the investigation of the specific effects of PPARδ activation on various physiological processes. Additionally, its synthetic nature allows for the production of high-purity and high-yield samples for use in experiments. However, one limitation of using 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516. One area of interest is the investigation of its potential applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, and atherosclerosis. Another area of interest is the investigation of its potential for enhancing endurance performance in athletes, and the development of safer and more effective performance-enhancing drugs based on its mechanism of action. Additionally, further research is needed to determine the long-term safety and efficacy of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 in humans.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 involves several steps, including the reaction of 4-fluorobenzaldehyde with 3,4-dimethoxyphenylacetic acid to form an intermediate, which is then reacted with isobutyryl chloride to form the final product. The synthesis process has been described in detail in several scientific publications, and it has been shown to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been extensively studied for its potential applications in scientific research. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism. 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been used in studies to investigate the effects of PPARδ activation on various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential to enhance endurance performance in athletes.
Eigenschaften
Produktname |
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molekularformel |
C31H31FN2O4 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
9-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-5-(2-methylpropanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H31FN2O4/c1-18(2)31(36)34-25-8-6-5-7-23(25)33-24-15-21(20-11-14-27(37-3)28(17-20)38-4)16-26(35)29(24)30(34)19-9-12-22(32)13-10-19/h5-14,17-18,21,30,33H,15-16H2,1-4H3 |
InChI-Schlüssel |
VWPJLJBEVRWZLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F |
Kanonische SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)